molecular formula C21H25N3O4 B12326563 1-Benzhydrylazetidin-3-yl 3,3-diaminoacrylate acetate

1-Benzhydrylazetidin-3-yl 3,3-diaminoacrylate acetate

Cat. No.: B12326563
M. Wt: 383.4 g/mol
InChI Key: GYVCPOZJKBWGLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzhydrylazetidin-3-yl 3,3-diaminoacrylate acetate is an organic compound with the molecular formula C21H25N3O4. It is known for its unique structure, which includes an azetidine ring and a benzhydryl group.

Preparation Methods

The synthesis of 1-Benzhydrylazetidin-3-yl 3,3-diaminoacrylate acetate typically involves the reaction of benzhydrylamine with acrylate esters. The process includes the following steps:

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of specific catalysts, to enhance yield and purity.

Chemical Reactions Analysis

1-Benzhydrylazetidin-3-yl 3,3-diaminoacrylate acetate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and catalysts (e.g., palladium on carbon). The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Biological Activities

1-Benzhydrylazetidin-3-yl 3,3-diaminoacrylate acetate primarily functions as an L-type calcium channel blocker . This class of compounds is critical in treating various cardiovascular conditions, including:

  • Hypertension : The compound inhibits calcium influx into cardiac and smooth muscle cells, leading to vasodilation and reduced cardiac workload. In receptor binding studies, it has demonstrated a high binding affinity (IC50 = 3.1 nM) for calcium channels, indicating its potential effectiveness in managing blood pressure .
  • Ischemic Heart Disease : By reducing calcium entry into cells, the compound may help alleviate symptoms associated with ischemic conditions by improving blood flow and reducing myocardial oxygen demand .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods, often involving the condensation of specific precursors. Its derivatives are being explored for enhanced pharmacological properties.

Cardiovascular Protection

Research indicates that this compound may have protective effects against metabolic disorders induced by hyperglycemia. Its ability to modulate calcium channel activity could also play a role in reducing the risk of complications associated with diabetes .

Mechanism of Action

The mechanism of action of 1-Benzhydrylazetidin-3-yl 3,3-diaminoacrylate acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-Benzhydrylazetidin-3-yl 3,3-diaminoacrylate acetate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

1-Benzhydrylazetidin-3-yl 3,3-diaminoacrylate acetate is a compound with significant biological activity, particularly recognized for its role as an L-type calcium channel blocker. This article delves into its pharmacological properties, synthesis methods, and comparative analysis with similar compounds.

Chemical Structure and Properties

  • Molecular Formula : C21H25N3O4
  • Molecular Weight : 383.44 g/mol
  • Key Structural Features : The compound features a benzhydryl group attached to an azetidine ring, which contributes to its unique biological properties.

This compound primarily functions by inhibiting calcium influx through L-type calcium channels. This mechanism leads to:

  • Vasodilation : Relaxation of blood vessels, which decreases blood pressure.
  • Reduced Cardiac Workload : Beneficial in treating conditions like hypertension and ischemic heart disease.

Research indicates that the compound has a high binding affinity to calcium channels, with an IC50 value of 3.1 nM and a Ki value of 2.1 nM, showcasing its potential effectiveness in cardiovascular therapies.

Biological Activities

The compound has been studied for various biological activities:

Comparative Analysis with Similar Compounds

The following table compares this compound with other known L-type calcium channel blockers:

Compound NameMolecular FormulaKey Features
This compound C21H25N3O4High binding affinity (IC50 = 3.1 nM)
Azelnidipine C33H34N4O6Prolonged action as a calcium channel blocker
Nicardipine C17H18N2O6Different pharmacokinetics, shorter action
Amlodipine C20H25ClN2O5SLong-acting with distinct side effects

The unique structural modifications of this compound contribute to its prolonged half-life compared to other dihydropyridines like nicardipine and amlodipine. Its lipophilicity enhances tissue penetration and sustains pharmacodynamic effects.

Synthesis Methods

The synthesis of this compound can be achieved through various methods involving the condensation of azetidine derivatives with appropriate acylating agents. These synthetic routes are crucial for developing derivatives with improved pharmacological profiles.

Case Studies and Research Findings

While specific case studies on this compound are scarce, research on structurally similar compounds provides insight into its potential applications:

  • A study highlighted that related azetidine derivatives exhibited antitumor activity against lymphoma models in mice, suggesting that further exploration of this compound may yield similar therapeutic benefits .

Properties

Molecular Formula

C21H25N3O4

Molecular Weight

383.4 g/mol

IUPAC Name

acetic acid;(1-benzhydrylazetidin-3-yl) 3,3-diaminoprop-2-enoate

InChI

InChI=1S/C19H21N3O2.C2H4O2/c20-17(21)11-18(23)24-16-12-22(13-16)19(14-7-3-1-4-8-14)15-9-5-2-6-10-15;1-2(3)4/h1-11,16,19H,12-13,20-21H2;1H3,(H,3,4)

InChI Key

GYVCPOZJKBWGLB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)OC(=O)C=C(N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.